

Technical Guide: 2-(3-Chloro-4-methylphenyl)benzotrile

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Compound of Interest

Compound Name: 2-(3-Chloro-4-methylphenyl)benzotrile

CAS No.: 442670-45-3

Cat. No.: B1357055

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Part 1: Executive Summary & Physicochemical Profile

2-(3-Chloro-4-methylphenyl)benzotrile is a halogenated biaryl nitrile used primarily as a building block in the synthesis of angiotensin II receptor antagonists (sartans) and as a scaffold in medicinal chemistry for structure-activity relationship (SAR) studies. Its presence is often monitored as a critical process impurity during the manufacture of 4'-methyl-2-biphenylcarbonitrile (OTBN), a key precursor for Valsartan, Irbesartan, and Losartan.

Chemical Identity

Property	Detail
IUPAC Name	3'-Chloro-4'-methyl[1,1'-biphenyl]-2-carbonitrile
Common Name	2-(3-Chloro-4-methylphenyl)benzonitrile
CAS Registry Number	442670-45-3
Molecular Formula	C ₁₄ H ₁₀ ClN
Molecular Weight	227.69 g/mol
SMILES	<chem>Cc1ccc(cc1Cl)c2ccccc2C#N</chem>
InChI Key	AAJAXMNFOFJPKC-UHFFFAOYSA-N

Physical Properties

The melting point is a critical quality attribute (CQA) for solid-state characterization and purity assessment.

Parameter	Value / Observation	Source/Notes
Melting Point	90 – 100 °C	Experimental range (Combi-Blocks SDS); broad range suggests potential for polymorphism or variable purity in technical grades.
Physical State	Solid (Crystalline powder)	Off-white to pale yellow.
Solubility	Soluble in DMSO, Methanol, DCM, Ethyl Acetate.	Insoluble in water.[1]
Purity Marker	HPLC Retention Time (RT)	Distinct from OTBN (RT shifts due to Cl substitution).

Part 2: Synthesis & Reaction Mechanism[2]

The most robust route for synthesizing **2-(3-Chloro-4-methylphenyl)benzonitrile** is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high specificity and yield,

minimizing the formation of homocoupling byproducts.

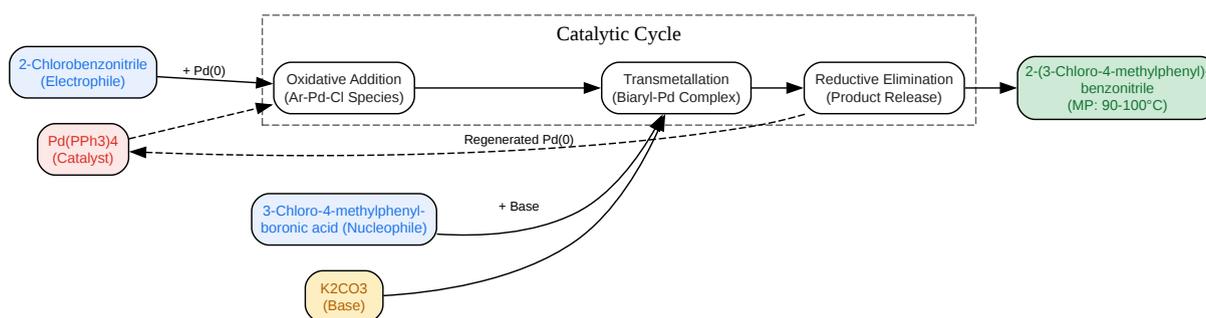
Synthetic Pathway (Suzuki Coupling)

The reaction involves the coupling of 2-chlorobenzonitrile (or 2-bromobenzonitrile) with 3-chloro-4-methylphenylboronic acid catalyzed by a Palladium(0) complex.

Reaction Scheme:

Mechanism & Workflow Diagram

The following diagram illustrates the catalytic cycle and the specific formation of the target biaryl system.



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Figure 1: Suzuki-Miyaura cross-coupling workflow for the synthesis of **2-(3-Chloro-4-methylphenyl)benzonitrile**.

Experimental Protocol (Step-by-Step)

Objective: Synthesize 10 g of **2-(3-Chloro-4-methylphenyl)benzonitrile**.

- Reagent Preparation:

- Charge a 500 mL 3-neck round-bottom flask with 2-chlorobenzonitrile (1.0 eq, 43.6 mmol) and 3-chloro-4-methylphenylboronic acid (1.1 eq, 48.0 mmol).
- Add solvent system: Toluene (150 mL) and Ethanol (50 mL).
- Add 2M aq.
(3.0 eq, 130 mmol).
- Degassing (Critical Step):
 - Sparge the biphasic mixture with Nitrogen or Argon for 30 minutes to remove dissolved oxygen (prevents Pd oxidation and homocoupling).
- Catalysis:
 - Add
(3-5 mol%) under a positive pressure of inert gas.
- Reaction:
 - Heat to reflux (
) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or HPLC.[1]
- Work-up:
 - Cool to room temperature. Filter through a Celite pad to remove Palladium black.
 - Separate phases.[1][2] Extract the aqueous layer with Ethyl Acetate (
).
 - Combine organic layers, wash with brine, and dry over anhydrous
.
- Purification:

- Concentrate under reduced pressure.[1]
- Recrystallization: Dissolve crude solid in hot Ethanol or Isopropanol. Cool slowly to induce crystallization.
- Yield: Expected yield 85–92%.

Part 3: Characterization & Impurity Profiling

Accurate identification relies on spectroscopic signatures that differentiate this compound from its non-chlorinated analog (OTBN).

Spectroscopic Data

Technique	Expected Signal / Characteristic	Significance
1H NMR (400 MHz, CDCl ₃)	2.45 (s, 3H,) 7.2-7.8 (m, 7H, Ar-H)	The methyl singlet is distinct. The aromatic region shows splitting patterns consistent with 1,2-disubstitution (ring A) and 1,3,4-trisubstitution (ring B).
IR Spectroscopy	stretch at	Characteristic nitrile absorption.
Mass Spectrometry (EI/ESI)	(,)	Chlorine isotope pattern (3:1 ratio) confirms the presence of one Cl atom.

Context: Impurity in Sartan Manufacturing

This compound is a Process-Related Impurity in the synthesis of Valsartan and Losartan.

- Origin: It arises if the starting material 4-methylphenylboronic acid is contaminated with 3-chloro-4-methylphenylboronic acid.

- Impact: The chlorine atom at the 3'-position persists through the subsequent tetrazole formation steps, leading to a chlorinated drug substance impurity (e.g., "Chloro-Valsartan").
- Control Strategy: The melting point () is significantly higher than OTBN (), allowing for potential rejection during crystallization if levels are high, though chromatographic separation is preferred.

Part 4: Safety & Handling

- GHS Classification: Warning.[2][3] Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319).
- Handling: Use in a fume hood.[1] Avoid dust formation.[1][4]
- Storage: Store at room temperature () in a dry, well-ventilated place.

References

- PubChem. (n.d.). Compound Summary: 3-Chlorobenzonitrile (Related Structure). National Library of Medicine. Retrieved February 11, 2026, from [\[Link\]](#)
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. *Chemical Reviews*, 95(7), 2457-2483. (Foundational reference for the synthesis protocol).

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